molecular formula C17H16N4O B12899499 Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]- CAS No. 61751-70-0

Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-

Cat. No.: B12899499
CAS No.: 61751-70-0
M. Wt: 292.33 g/mol
InChI Key: KJLBZFKSKLFSJP-UHFFFAOYSA-N
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Description

1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

CAS No.

61751-70-0

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

1-[5-[2-(methylamino)phenyl]-1-phenyl-1,2,4-triazol-3-yl]ethanone

InChI

InChI=1S/C17H16N4O/c1-12(22)16-19-17(14-10-6-7-11-15(14)18-2)21(20-16)13-8-4-3-5-9-13/h3-11,18H,1-2H3

InChI Key

KJLBZFKSKLFSJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=N1)C2=CC=CC=C2NC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-(methylamino)phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to yield the triazole ring.

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The 1,2,4-triazole core participates in several transformations:

Electrophilic Substitution

  • Sulfonylation :
    Triazole derivatives undergo sulfonylation at the NH group using aryl sulfonyl chlorides, producing sulfonamides. Selectivity depends on the acidity of the NH group, influenced by adjacent substituents .

    • Example:
      Triazole-NH+ArSO2ClTriazole-N-SO2Ar\text{Triazole-NH} + \text{ArSO}_2\text{Cl} \rightarrow \text{Triazole-N-SO}_2\text{Ar}

    • Conditions: Room temperature, inert atmosphere .

Coordination Chemistry

  • The triazole nitrogen atoms can act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.

Ethanone Group Transformations

The ketone functional group (C=O) is susceptible to nucleophilic additions and reductions:

Reduction to Alcohol

  • Catalytic Hydrogenation :
    R-C=OH2/PdR-CH2OH\text{R-C=O} \xrightarrow{\text{H}_2/\text{Pd}} \text{R-CH}_2\text{OH}

    • Common catalysts: Palladium on carbon (Pd/C) or Raney nickel.

Condensation Reactions

  • Schiff Base Formation :
    Reacts with primary amines to form imines:
    R-C=O+R’NH2R-C=N-R’+H2O\text{R-C=O} + \text{R'NH}_2 \rightarrow \text{R-C=N-R'} + \text{H}_2\text{O}

    • Conditions: Acidic or neutral, room temperature.

Aromatic Ring Modifications

The methylamino-substituted phenyl group undergoes electrophilic aromatic substitution (EAS):

Nitration and Halogenation

  • Nitration :
    Directed by the methylamino group (ortho/para positions):
    Ph-NHCH3HNO3/H2SO4Ph-NO2\text{Ph-NHCH}_3 \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Ph-NO}_2

    • Requires controlled conditions to avoid over-nitration.

Methylation

  • The methylamino group can be further alkylated using methyl iodide or dimethyl sulfate.

Biological Activity and Mechanistic Insights

The compound’s bioactivity is linked to its interactions with enzymes and receptors:

Biological TargetMechanismObserved ActivityReference
HIV-1 reverse transcriptaseNon-competitive inhibitionEC₅₀: 0.8–2.1 μM
Bacterial enzymesDisruption of cell wall synthesisMIC: 4–16 μg/mL

Comparative Reactivity of Structural Analogs

Data from similar triazole-ethanone derivatives highlight trends:

CompoundReactivity SiteKey ReactionYield (%)Reference
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanoneTriazole NHSulfonylation65
1-phenyl-2-(4-phenyltriazol-1-yl)ethanonePhenyl ringBromination (para)45

Stability and Reaction Optimization

  • Thermal Stability : Decomposition observed above 200°C.

  • pH Sensitivity : Hydrolysis of the ethanone group occurs under strongly acidic or basic conditions.

Scientific Research Applications

1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The triazole ring can also interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can be compared with other triazole derivatives, such as:

    1-(2-(Methylamino)phenyl)ethanone: This compound lacks the triazole ring and has different chemical properties and applications.

    1-Phenyl-1H-1,2,4-triazole: This compound has a simpler structure and is used in different contexts, such as antifungal agents.

    5-Phenyl-1H-1,2,4-triazole-3-thiol:

Biological Activity

Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]- (CAS No. 61751-70-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethanone is C17H16N4OC_{17}H_{16}N_{4}O, with a molecular weight of 284.33 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Biological Activities

Ethanone derivatives have been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and survival. For instance, studies have shown that compounds similar to Ethanone affect thymidylate synthase and histone deacetylases (HDAC), both of which are critical in cancer biology .
  • Antimicrobial Properties : Some studies suggest that triazole compounds exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disrupting cellular processes in bacteria and fungi .
  • Anti-inflammatory Effects : Ethanone and its derivatives have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of Ethanone can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Substituent Effects : The presence of a methylamino group at the phenyl position enhances the compound's interaction with target proteins, improving its efficacy against cancer cells .
  • Triazole Ring : The triazole moiety is crucial for biological activity as it participates in hydrogen bonding and π-stacking interactions with biomolecules, facilitating better binding to target sites .

Case Studies

  • Anticancer Efficacy :
    • A study explored the effects of Ethanone on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that Ethanone exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those for standard antimicrobial agents, indicating its potential as a new antimicrobial agent .
  • Anti-inflammatory Mechanism :
    • Research highlighted the ability of Ethanone to reduce pro-inflammatory cytokine levels in macrophage cultures. This suggests a mechanism by which the compound may exert protective effects in inflammatory diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits cell proliferation; induces apoptosis
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces cytokine levels in macrophages

Q & A

Q. What synthetic methodologies are effective for synthesizing this ethanone-triazole hybrid?

Methodological Answer: The synthesis typically involves multi-step reactions, focusing on constructing the 1,2,4-triazole core and subsequent functionalization. Key steps include:

  • Alkylation of triazole precursors : Reacting 1-phenyl-1H-1,2,4-triazole derivatives with bromo-ethanone intermediates (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in ethanol under reflux conditions to introduce the ethanone moiety. Disappearance of NH protons in 1H^1H NMR confirms successful alkylation .
  • Microwave-assisted synthesis : Accelerating reaction kinetics for triazole formation, reducing reaction times from hours to minutes while maintaining yields .
  • Elemental analysis (CHNS) : Validating purity and stoichiometry, with deviations >0.4% indicating impurities requiring column chromatography .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer: A combination of techniques is essential:

  • 1H^1H and 13C^13C NMR : Aromatic protons appear at 6.92–7.94 ppm, while the carbonyl (C=O) resonates at 192.62–194.51 ppm in 13C^13C NMR .
  • FT-IR : C=O stretching vibrations near 1700 cm1^{-1} and N-H stretches (if present) at 3200–3400 cm1^{-1} .
  • Mass spectrometry (HRMS) : Confirming molecular ion peaks and fragmentation patterns aligned with the proposed structure.

Q. Table 1. Key Spectroscopic Data

TechniqueObserved DataReference
1H^1H NMR6.92–7.94 ppm (aromatic)
13C^13C NMRC=O at 192.62–194.51 ppm
FT-IRC=O stretch ~1700 cm1^{-1}

Q. What are key considerations for ensuring purity and stability during handling?

Methodological Answer:

  • Storage : Under inert atmosphere (N2_2) at −20°C to prevent oxidation or hydrolysis of the triazole and ethanone groups.
  • Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) for reactions; aqueous solubility is limited, requiring surfactants for biological assays .
  • Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for purification, monitoring by TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-validation : Compare experimental NMR/IR data with Density Functional Theory (DFT)-simulated spectra. For example, deviations in 13C^13C NMR shifts >2 ppm may indicate tautomerism or conformational isomers .
  • X-ray crystallography : Resolve ambiguities in connectivity by determining single-crystal structures, as demonstrated for related triazole-ethanone derivatives .
  • Isotopic labeling : Use 15N^{15}N-labeled precursors to clarify nitrogen environments in complex 1H^1H-1H^1H COSY spectra .

Q. What role do computational methods play in elucidating reactivity and electronic properties?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV), indicating charge-transfer potential .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to assess stability, correlating with experimental decomposition rates .
  • Docking studies : Map electrostatic potential surfaces to predict binding affinities for biological targets (e.g., enzymes with triazole-binding pockets) .

Q. What strategies optimize synthetic yield in multi-step reactions?

Methodological Answer:

  • Microwave optimization : Vary power (100–300 W) and solvent polarity (e.g., ethanol vs. acetonitrile) to enhance triazole cyclization efficiency .
  • Catalysis : Use Cu(I) catalysts (e.g., CuI, 5 mol%) for click chemistry-based triazole formation, improving yields from 60% to 85% .
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction time dynamically .

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